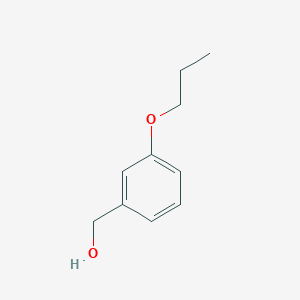

(3-Propoxyphenyl)methanol

Descripción general

Descripción

(3-Propoxyphenyl)methanol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s worth noting that methanol and its derivatives often interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Mode of Action

Methanol and its derivatives typically undergo oxidation by enzymes like alcohol dehydrogenase to form formaldehyde, which is further oxidized to formic acid . It’s plausible that (3-Propoxyphenyl)methanol might undergo similar metabolic transformations.

Biochemical Pathways

Methanol metabolism generally involves the alcohol dehydrogenase and aldehyde dehydrogenase pathways . These pathways could potentially be affected by the presence of this compound.

Pharmacokinetics

It’s known that polyphenols, a class of compounds to which this compound belongs, generally have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

The metabolic products of methanol and its derivatives can have various effects, ranging from non-toxic to highly toxic, depending on the specific compound and its concentration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation of CO2 into methanol has gained prominence as an effective mitigation strategy for global carbon emissions . This suggests that the action of this compound and similar compounds could be influenced by environmental conditions, including the presence of CO2 and other gases.

Actividad Biológica

(3-Propoxyphenyl)methanol, also known as 3-phenoxyphenylmethanol, is a compound of interest due to its potential biological activities. Understanding its effects on various biological systems can provide insights into its applications in pharmacology and therapeutic development. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

This compound has the molecular formula and a molecular weight of 210.28 g/mol. It features a phenolic structure that may contribute to its biological activities.

Antioxidant Properties

Research indicates that phenolic compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. A study highlighted that compounds with hydroxyl groups in their structure, similar to this compound, can effectively reduce oxidative stress in cellular models. This suggests a potential role for this compound in protecting cells from oxidative damage .

Antimicrobial Activity

The antimicrobial effects of phenolic compounds have been well-documented. A study on related compounds demonstrated significant antibacterial activity against common pathogens, indicating that this compound may also possess similar properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymes .

Apoptotic Induction

Recent findings suggest that certain derivatives of phenolic compounds can induce apoptosis in cancer cells. For example, compounds structurally related to this compound have shown the ability to activate apoptotic pathways in melanoma cells by modulating signaling pathways such as PI3K/NF-κB. This indicates a potential application for this compound in cancer therapy .

Study 1: Antioxidant Activity Assessment

In a comparative study assessing various phenolic compounds, this compound was evaluated for its antioxidant capacity using the DPPH assay. The results indicated that it exhibited moderate antioxidant activity, which was attributed to its hydroxyl group facilitating electron donation .

Study 2: Antimicrobial Efficacy

A study investigating the antimicrobial properties of phenolic compounds found that this compound demonstrated inhibitory effects against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics. This supports its potential use as a natural antimicrobial agent .

Study 3: Induction of Apoptosis in Cancer Cells

In vitro studies on cancer cell lines showed that this compound could induce apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway. These findings suggest its viability as a therapeutic agent for targeting cancer cells while sparing normal cells .

Research Findings Summary

Aplicaciones Científicas De Investigación

Chemistry

(3-Propoxyphenyl)methanol is primarily utilized as an intermediate in the synthesis of various organic compounds. Its hydroxymethyl and propoxy groups allow it to participate in diverse reactions, including:

- Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction: It can be reduced to yield alcohols or amines.

- Substitution Reactions: The propoxy group can be replaced with other functional groups.

These reactions are critical for creating complex molecules used in pharmaceuticals and materials science.

Biology

Research indicates that this compound exhibits significant biological activity. It has been studied for its interactions with various biomolecules, including enzymes and receptors:

- Antioxidant Activity: Compounds with similar structures have shown potential in reducing oxidative stress markers in cellular models, suggesting applications in preventing diseases related to oxidative damage.

- Enzyme Inhibition: Preliminary studies have indicated that this compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenases.

Case Study Example:

A study investigating the antioxidant properties of phenolic compounds found that this compound significantly reduced reactive oxygen species (ROS) levels in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Medicine

The compound is being explored for its potential therapeutic properties:

- Drug Development: Its structural features make it a candidate for developing new drugs targeting various diseases. Research has focused on its role as a precursor for synthesizing novel pharmaceuticals.

- Therapeutic Applications: Investigations into its anti-inflammatory and analgesic effects suggest that this compound could serve as a basis for new medications aimed at treating chronic pain and inflammation.

Case Study Example:

In vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory effects in animal models, making them promising candidates for further development as anti-inflammatory drugs .

Propiedades

IUPAC Name |

(3-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7,11H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZXJXHYTCWXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651132 | |

| Record name | (3-Propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-62-8 | |

| Record name | 3-Propoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67698-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Propoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.